molecular formula C7H2F6O B1403838 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene CAS No. 1404194-95-1

1,2,3-Trifluoro-4-(trifluoromethoxy)benzene

Cat. No.: B1403838
CAS No.: 1404194-95-1
M. Wt: 216.08 g/mol
InChI Key: PVZIFOMMCVYAPI-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-4-(trifluoromethoxy)benzene: is an aromatic compound featuring both trifluoromethyl and trifluoromethoxy groups attached to a benzene ring. This compound is part of a broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This reaction typically requires a hydrogenation catalyst and specific reaction conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenolysis processes, utilizing optimized catalysts and reaction conditions to maximize yield and purity. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl or diaryl compounds.

Scientific Research Applications

Chemistry: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as drug candidates. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals .

Industry: The compound is also used in the agrochemical industry, where it contributes to the development of pesticides and herbicides with improved efficacy and environmental profiles .

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene in various applications depends on its interaction with molecular targets. For instance, in pharmaceuticals, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups on the same aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,2,3-trifluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZIFOMMCVYAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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